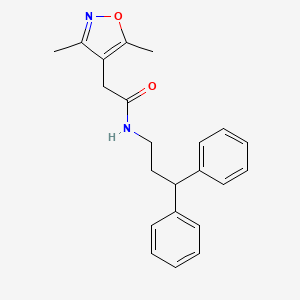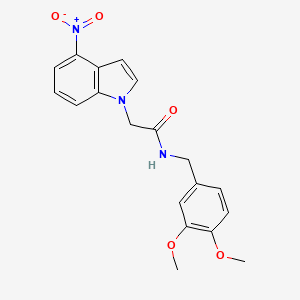![molecular formula C27H23ClN4O2 B10997401 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, an indole moiety, and a benzyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux conditions to yield 3,4-dihydrophthalazin-1-one.
Benzylation: The 3,4-dihydrophthalazin-1-one is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate to form 3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl.
Indole Derivative Formation: The indole moiety is synthesized separately by reacting 5-chloroindole with ethyl bromoacetate under basic conditions to yield 2-(5-chloro-1H-indol-3-yl)ethyl acetate.
Coupling Reaction: Finally, the phthalazinone and indole derivatives are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone core but differs in the substituents attached to the core.
Olaparib: A known PARP inhibitor with a similar phthalazinone structure but different substituents.
Uniqueness
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of the phthalazinone core, indole moiety, and benzyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23ClN4O2 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H23ClN4O2/c28-20-10-11-24-23(14-20)19(16-30-24)12-13-29-26(33)15-25-21-8-4-5-9-22(21)27(34)32(31-25)17-18-6-2-1-3-7-18/h1-11,14,16,30H,12-13,15,17H2,(H,29,33) |
InChI Key |
JGZGJJWCUWLGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B10997322.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997344.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10997349.png)
![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B10997352.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B10997369.png)
![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997394.png)
![N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997406.png)

![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)
![5-(2-chlorophenyl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B10997421.png)
